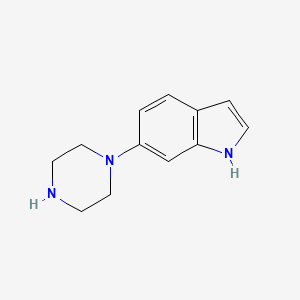

6-(Piperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

6-piperazin-1-yl-1H-indole |

InChI |

InChI=1S/C12H15N3/c1-2-11(15-7-5-13-6-8-15)9-12-10(1)3-4-14-12/h1-4,9,13-14H,5-8H2 |

InChI Key |

DEEIDJWDLYITNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Piperazin 1 Yl 1h Indole and Analogues

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The piperazine ring is a prevalent scaffold in many chemical compounds. Its synthesis can be achieved through various established pathways, from multistep sequences that build the ring from acyclic precursors to direct condensation and coupling reactions.

Multistep Reaction Sequences

The construction of the piperazine core can be accomplished through systematic, multistep approaches that offer control over substitution patterns. One such strategy involves building the piperazine ring from a primary amino group. A general approach has been developed for the synthesis of piperazines utilizing primary amines and nitrosoalkenes as synthons researchgate.netnih.gov. This method is based on a sequential double Michael addition of nitrosoalkenes to an amine, which forms a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to yield the final piperazine ring researchgate.netnih.govmdpi.com.

Another versatile multistep synthesis involves the use of 1,2-diamines as starting materials. For instance, a seven-step sequence has been developed to produce optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale nih.gov. This route utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by a terminal intramolecular SN2 ring closure to furnish the piperazine core nih.gov. These methods provide access to complex and stereochemically diverse piperazine derivatives.

| Starting Materials | Key Intermediates | Final Product Type | Reference |

| Primary amine, Nitrosoalkenes | Bis(oximinoalkyl)amine | Substituted piperazine | researchgate.netnih.gov |

| 1,2-Diamine, α,β-Unsaturated ester | Aza-Michael adduct | 3-Substituted piperazine-2-acetic acid ester | nih.gov |

Condensation and Coupling Reactions

Condensation and coupling reactions provide more direct methods for synthesizing piperazine derivatives. These reactions often involve the formation of the heterocyclic ring in a single or few steps. For example, the piperazine ring can be constructed from a suitable aniline and bis-(2-haloethyl)amine or diethanolamine nih.gov.

Visible-light-promoted reactions have also emerged as a powerful tool. A decarboxylative annulation protocol between a glycine-based diamine and various aldehydes can produce 2-aryl, 2-heteroaryl, or 2-alkyl piperazines under mild conditions, often catalyzed by iridium-based complexes organic-chemistry.orgmdpi.com. Similarly, palladium-catalyzed cyclization reactions can be used for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control organic-chemistry.org.

A common approach involves the condensation of N-ethylpiperazine with reagents like 1-bromo-4-nitrobenzene, followed by catalytic hydrogenation nih.gov. Furthermore, cascade reactions, such as a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide, can afford piperazinones in good yields in a one-pot process thieme-connect.com.

Indole (B1671886) Ring Functionalization and Derivatization Approaches

The indole nucleus possesses distinct reactive sites, and its functionalization is key to introducing substituents like the piperazine moiety at specific positions. The choice of strategy depends on the desired position of substitution.

Electrophilic Aromatic Substitution on Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS) researchgate.netquora.com. The reactivity of indole in these reactions is significantly greater than that of benzene (B151609) pearson.com. The lone pair of electrons on the nitrogen atom increases the electron density of the pyrrole ring, directing electrophilic attack preferentially to the C3 position quora.compearson.com.

The attack at C3 is favored because the resulting carbocation intermediate (a Wheland intermediate) is stabilized by resonance without disrupting the aromaticity of the fused benzene ring pearson.comic.ac.uk. Attack at other positions, such as C2, would lead to a loss of this aromatic stabilization, resulting in a higher energy intermediate ic.ac.uk. Common EAS reactions on indoles include Friedel-Crafts alkylation and acylation researchgate.netnih.gov. While highly effective for C3 functionalization, direct electrophilic substitution at the C6 position is not a typical outcome due to the inherent reactivity of the indole nucleus.

Palladium-Catalyzed Coupling Reactions for Indole Substitution

To achieve substitution at positions less accessible via EAS, such as C6, modern cross-coupling reactions catalyzed by transition metals like palladium are indispensable researchgate.net. These methods have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions researchgate.netresearchgate.net.

The Buchwald-Hartwig amination is a particularly relevant palladium-catalyzed cross-coupling reaction for the synthesis of N-arylpiperazine structures nih.gov. This reaction facilitates the coupling of an amine (like piperazine) with an aryl halide or triflate (such as 6-bromoindole). This strategy is highly effective for forming the crucial C-N bond between the indole C6 position and the piperazine nitrogen. For instance, the coupling of a protected 5-bromoindole with a piperazine derivative has been demonstrated using a palladium catalyst like PdCl₂[P(o-tol)₃]₂ nih.gov. The choice of palladium catalyst, ligand (e.g., Xantphos, X-Phos), and base is critical for achieving high yields beilstein-journals.org.

Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are also used for the functionalization of the indole ring, providing routes to variously substituted indole derivatives that can serve as precursors for further elaboration nih.govmdpi.com.

| Reaction Type | Substrates | Catalyst/Ligand Example | Bond Formed | Reference |

| Buchwald-Hartwig Amination | 6-Haloindole, Piperazine | Pd₂(dba)₃ / Xantphos | C6(Indole)-N(Piperazine) | beilstein-journals.orgresearchgate.net |

| Heck Reaction | o-Haloaniline, Alkene | Pd(OAc)₂ | C-C | mdpi.com |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd catalyst | C-C (sp²-sp) | researchgate.netmdpi.com |

Construction of the Piperazine Moiety and Attachment to the Indole Core

The final assembly of 6-(piperazin-1-yl)-1H-indole can be approached in two primary ways: attaching a pre-synthesized piperazine ring to a functionalized indole or constructing the piperazine ring directly onto an indole scaffold.

The most direct and widely used method involves the palladium-catalyzed cross-coupling of a pre-formed piperazine derivative with a 6-haloindole, typically 6-bromo- or 6-iodoindole. The Buchwald-Hartwig amination is the premier reaction for this transformation. In a typical sequence, a protected piperazine, such as N-Boc-piperazine, is coupled with a 6-haloindole in the presence of a palladium catalyst and a suitable ligand. The subsequent removal of the protecting group (e.g., acid-catalyzed cleavage of the Boc group) yields the target compound, this compound. This modular approach allows for the synthesis of a wide array of analogues by simply varying the piperazine or indole coupling partners nih.govnih.govresearchgate.net.

Amidation and Acid-Amine Coupling Methods

A prevalent method for the synthesis of derivatives of this compound involves the coupling of a carboxylic acid with an amine, a reaction fundamental to the formation of an amide bond. One specific example is the acid-amine coupling of (1H-indol-6-yl)(piperazin-1-yl)methanone with various substituted acids. This reaction can be effectively carried out using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

In a typical procedure, (1H-indol-6-yl)(piperazin-1-yl)methanone is dissolved in a dry polar aprotic solvent like N,N-Dimethylformamide (DMF). To this solution, a substituted aromatic or heterocyclic acid is added, followed by the HATU coupling reagent and a non-nucleophilic base such as Diisopropylethylamine (DIPEA). The reaction mixture is typically stirred at a slightly elevated temperature, for instance, 45°C, for a short duration, often around 30 minutes, to yield the desired indole piperazine derivatives.

This method provides a versatile route to a variety of substituted analogues, and the synthesized compounds can be purified using standard techniques like column chromatography. The structures of the resulting products are then confirmed by analytical methods such as 1H-NMR and LCMS.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental strategies for the derivatization of the this compound scaffold, allowing for the introduction of a wide range of functional groups onto the piperazine nitrogen or the indole nitrogen.

N-Alkylation of the Piperazine Moiety:

The secondary amine of the piperazine ring is a nucleophilic site that can be readily alkylated. Common methods for N-alkylation of piperazines include:

Nucleophilic Substitution: This involves the reaction of the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) or sulfonate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. To favor mono-alkylation, an excess of the piperazine starting material can be used.

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.

For the synthesis of N-alkyl-6-(piperazin-1-yl)-1H-indole, one could start with a protected this compound, perform the alkylation on the free piperazine nitrogen, and then deprotect the indole nitrogen if necessary. Alternatively, direct alkylation can be performed, though this may lead to a mixture of products.

N-Acylation of the Piperazine and Indole Moieties:

Acylation introduces an acyl group to a molecule and is a common strategy for synthesizing amides.

Acylation of the Piperazine Nitrogen: The piperazine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reacting this compound with an acyl chloride in the presence of a base like triethylamine would yield the corresponding N-acyl derivative.

Acylation of the Indole Nitrogen: The indole nitrogen can also undergo acylation, often under more forcing conditions. The use of a strong base to deprotonate the indole nitrogen, followed by the addition of an acylating agent, can lead to N-acylation. Thioesters have also been reported as an acyl source for the chemoselective N-acylation of indoles.

These alkylation and acylation strategies are crucial for building a library of diverse this compound analogues for further investigation.

Multicomponent Reaction (MCR) Approaches for Indole-Piperazine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and offer a high degree of molecular diversity. For the synthesis of indole-piperazine scaffolds, MCRs provide a convergent and streamlined approach.

Indoles are considered privileged structures in drug discovery, and their incorporation into complex heterocyclic systems is of great interest. MCRs that can assemble indole-fused heterocycles are particularly valuable. For example, a multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the rapid assembly of indole-fused systems.

Application of Split-Ugi Reactions in Ligand Library Generation

The Ugi reaction is a four-component reaction that is widely used for the rapid synthesis of α-acylamino amides. A variation of this, the split-Ugi reaction, is particularly well-suited for generating libraries of compounds based on a common scaffold, such as the indole-piperazine core.

In the context of synthesizing potential dopamine (B1211576) receptor ligands, a split-Ugi reaction can be employed using an indole carboxylic acid as the acid component, piperazine as the diamine, formaldehyde as the carbonyl component, and an isocyanide. This reaction allows for the generation of a diverse library of 1,4-disubstituted piperazine-based compounds. The flexibility of this approach lies in the ability to vary each of the starting materials, leading to a wide range of analogues.

For instance, starting with 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and various aromatic isocyanides, a library of split-Ugi products can be obtained in high yields. These primary products can then undergo further transformations, such as reduction of the amide carbonyl groups, to introduce additional diversity and modulate the properties of the final compounds. This strategy has been successfully used to generate libraries of potential D2 and D3 dopamine receptor ligands.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core with various substituents is crucial for modulating its physicochemical and biological properties. This can be achieved through the introduction of halogens or by incorporating aryl and heteroaryl moieties.

Introduction of Halogenated Substituents (e.g., Fluorination, Chlorination)

The introduction of halogen atoms, particularly fluorine and chlorine, into the indole or piperazine ring can significantly impact a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Fluorination:

Versatile synthetic strategies have been developed for the incorporation of fluorine into indole-piperazine structures. For example, in the synthesis of selective human 5-HT1D receptor ligands, novel series of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines have been produced, as well as piperazine derivatives with fluorine atoms in the propyl linker connecting the indole and piperazine rings. The incorporation of fluorine has been shown to significantly reduce the pKa of these compounds.

Chlorination:

Chlorine can be introduced into the indole ring system through various methods. For instance, 3,6-dichloro-2-formyl indole can be synthesized and subsequently used as a precursor. This chlorinated indole can then undergo reductive amination with a piperazine derivative, such as N-methylpiperazine, in the presence of a reducing agent like sodium triacetoxyborohydride to yield the corresponding chlorinated indole-piperazine compound. Further reactions, such as sulfonylation of the indole nitrogen, can also be performed on these chlorinated scaffolds.

Incorporation of Aryl and Heteroaryl Moieties

These moieties can be incorporated in several ways:

At the Piperazine Nitrogen: N-arylpiperazines can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann condensation, which involve the coupling of an aryl halide with piperazine. Alternatively, an aryl group can be introduced via reductive amination with an aromatic aldehyde.

At the Indole Ring: Aryl or heteroaryl groups can be attached to the indole core through various cross-coupling reactions, such as the Suzuki or Stille coupling, if the indole is appropriately functionalized with a halide or boronic acid/ester.

As part of a substituent: An aryl or heteroaryl group can be part of a larger fragment that is attached to the indole-piperazine scaffold, for example, through an amide or ether linkage.

The synthesis of focused libraries of novel aryl- and heteroaryl-ketopiperazides has been reported as a strategy to expand structural diversity and optimize bioavailability parameters.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is a significant area of research, driven by the need to understand the three-dimensional structural requirements for biological activity. Chirality can be introduced into these analogues in several ways: by creating stereocenters on the piperazine ring, by modifying the indole nucleus to be chiral (e.g., forming a chiral indoline), or by attaching a chiral substituent to either moiety. The primary strategies for achieving stereoselectivity in the synthesis of these analogues can be broadly categorized into two approaches: the coupling of a pre-synthesized chiral piperazine unit to the indole core and the stereoselective modification of an existing achiral this compound scaffold.

Synthesis via Coupling of a Pre-formed Chiral Piperazine

A robust and frequently employed strategy for the synthesis of chiral analogues of this compound involves the initial stereoselective synthesis of a substituted piperazine, followed by its coupling to a functionalized indole ring. This approach allows for the well-controlled introduction of chirality from a separate synthetic pathway.

Asymmetric Synthesis of Chiral Piperazines:

Several methods have been developed for the asymmetric synthesis of chiral piperazines. One of the most effective is the asymmetric hydrogenation of pyrazine precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity. These intermediates can then be reduced to the corresponding chiral piperazines. dicp.ac.cn

Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of activated pyrazines, which yields a variety of chiral piperazines, including those with substituents at the 3-position, with excellent enantiomeric excess (ee). nih.gov The use of chiral ligands, such as those of the JosiPhos family, is crucial for achieving high stereoselectivity in these transformations.

The following table summarizes representative results for the asymmetric synthesis of chiral piperazine precursors using hydrogenation methods.

Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral Piperazine Precursors

| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5,6-Diphenylpyrazin-2-ol | Pd(TFA)₂ / (S)-SITCP | (5S,6S)-5,6-Diphenylpiperazin-2-one | 95 | 90 | dicp.ac.cn |

| 2 | 5-Phenyl-6-methylpyrazin-2-ol | Pd(TFA)₂ / (S)-SITCP | (5S,6S)-5-Methyl-6-phenylpiperazin-2-one | 96 | 84 | dicp.ac.cn |

| 3 | 3-Phenyl-1-(prop-2-yn-1-yl)pyrazin-1-ium bromide | [Ir(cod)Cl]₂ / (R,R,Sp,Sp)-f-spiroPhos | (R)-3-Phenyl-1-(prop-2-yn-1-yl)piperazine | >99 | 92 | nih.gov |

Coupling to the Indole Core:

Once the enantiomerically enriched piperazine is obtained, it can be coupled to the indole scaffold, typically at the 6-position. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is well-suited for coupling a chiral piperazine with a 6-haloindole, such as 6-bromoindole or 6-chloroindole. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups, preserving the stereochemical integrity of the chiral piperazine. nih.govacsgcipr.org

The general scheme for this approach is as follows:

Step 1: Synthesis of a chiral piperazine derivative (as described above). Step 2: Buchwald-Hartwig amination of a 6-haloindole with the chiral piperazine.

This modular approach is advantageous as it allows for the synthesis of a variety of chiral analogues by pairing different pre-synthesized chiral piperazines with various substituted indoles.

Stereoselective Modification of the Indole Ring

An alternative strategy involves the initial synthesis of the achiral this compound, followed by a stereoselective transformation of the indole ring itself. The most common of these transformations is the asymmetric hydrogenation of the indole's pyrrole ring to create a chiral indoline (B122111) with two new stereocenters.

Asymmetric Hydrogenation of 6-Substituted Indoles:

The asymmetric hydrogenation of indoles to indolines has been successfully achieved using various transition metal catalysts, particularly those based on ruthenium and iridium. nih.govrsc.orgchinesechemsoc.orgsemanticscholar.org Research has shown that indoles with substituents on the benzene ring, including at the 6-position, can be hydrogenated with high levels of enantioselectivity. nih.govacs.org

For instance, Ru-NHC catalysts have been shown to effectively catalyze the complete hydrogenation of 6-substituted indoles to the corresponding octahydroindoles with high enantiomeric ratios. nih.govacs.org Similarly, iridium complexes with chiral P-OP ligands, in the presence of a Brønsted acid to activate the indole, can yield chiral indolines with high enantioselectivities. rsc.org

The table below presents data on the asymmetric hydrogenation of various substituted indoles, demonstrating the feasibility of this approach for creating chiral indoline cores.

Table 2: Asymmetric Hydrogenation of Substituted Indoles

| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 6-Methyl-1H-indole | Ru-NHC complex | 6-Methyl-octahydroindole | 95 | 98:2 (er) | acs.org |

| 2 | 6-Methoxy-1H-indole | Ru-NHC complex | 6-Methoxy-octahydroindole | 92 | 97:3 (er) | acs.org |

| 3 | 2-Phenyl-1H-indole | [Ir(cod)(PCy₃)(py)]PF₆ / (S)-f-spiroPhos / H₃PO₄ | (S)-2-Phenylindoline | 99 | 91 | rsc.org |

| 4 | 2-(p-Tolyl)-1H-indole | Ir/ZhaoPhos / HBF₄·Et₂O | (S)-2-(p-Tolyl)indoline | 99 | 99 | chinesechemsoc.org |

This strategy, when applied to this compound, would result in the formation of a chiral 6-(piperazin-1-yl)indoline. The diastereoselectivity of this reaction would also be a critical factor, as two stereocenters are formed at the 2- and 3-positions of the former indole ring.

Structure Activity Relationship Sar Studies of Indole Piperazine Scaffold Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 6-(piperazin-1-yl)-1H-indole derivatives can be finely tuned by introducing various substituents at different positions on both the indole (B1671886) and piperazine (B1678402) moieties. These modifications can impact the molecule's electronic properties, lipophilicity, steric profile, and ability to form key interactions with biological targets.

Influence of Substituents on the Indole Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring is a common site for substitution, offering a vector to modulate the physicochemical properties and biological activity of the scaffold. While extensive research has been conducted on N-substituted indoles in general, specific SAR data for the this compound core is still emerging. However, general principles of indole chemistry suggest that N1-substitution can significantly impact a compound's metabolic stability and pharmacokinetic profile.

It is important to note that the steric bulk of the N1-substituent must be carefully considered, as overly large groups can lead to steric hindrance and a decrease in binding affinity. The optimal substituent is often a balance between improved metabolic stability and the maintenance of a favorable conformation for receptor binding.

Impact of Substitutions on the Indole Carbon Atoms (C2, C3, C4, C5, C6, C7)

Modifications to the carbocyclic and pyrrolic portions of the indole ring are critical for defining the SAR of this compound derivatives. Each position offers a unique opportunity to interact with specific pockets of a biological target.

C2 and C3 Positions: The C2 and C3 positions of the indole ring are highly reactive and have been extensively explored for functionalization. In many indole-containing compounds, substitution at these positions directly influences biological activity. For example, in a series of piperazine substituted indole derivatives developed as anti-inflammatory and antioxidant agents, the presence of a methoxy (B1213986) group at the 5-position of the indole ring was found to significantly increase the membrane stabilization activity of one compound compared to its unsubstituted counterpart.

C4, C5, and C7 Positions: Substitutions on the benzene (B151609) ring of the indole nucleus (positions C4, C5, C6, and C7) play a crucial role in modulating the electronic and lipophilic properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the indole nitrogen and influence hydrogen bonding capabilities.

In a study of novel piperazine substituted indole derivatives, compounds with a 5-methoxy or 5-fluoro group were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The results indicated that these substitutions had a significant impact on the biological profile of the compounds. Specifically, a 5-methoxy substitution led to a notable increase in membrane stabilization activity in one instance.

The following table summarizes the observed effects of substituents at various positions on the indole ring based on available research:

| Position | Substituent | Effect on Biological Activity |

| C5 | Methoxy (-OCH3) | Increased membrane stabilization activity in certain anti-inflammatory agents. |

| C5 | Fluoro (-F) | Modulated antioxidant and anti-inflammatory properties. |

It is evident that even subtle changes to the substitution pattern on the indole ring can lead to significant variations in biological activity. Further systematic exploration of each carbon position is warranted to fully elucidate the SAR for this scaffold.

Role of Substituents on the Piperazine Nitrogen Atoms (N4)

The N4 nitrogen of the piperazine ring is a key point for diversification and has been a major focus of SAR studies. Substituents at this position can project into the solvent-exposed region or interact with specific sub-pockets of the target protein, significantly influencing potency and selectivity.

A wide variety of alkyl and aryl groups have been introduced at the N4 position. The nature of these substituents can dramatically alter the compound's properties. For example, the introduction of a bulky aromatic group can enhance binding affinity through van der Waals or pi-stacking interactions. Conversely, smaller alkyl groups may be more suitable for targets with smaller binding pockets.

In the development of dual inhibitors of serotonin (B10506) and noradrenaline reuptake, a series of N-substituted piperazine derivatives were synthesized. The study explored the effects of substituting the phenyl rings or replacing them with heterocycles, demonstrating the profound impact of the N4-substituent on transporter inhibition.

The following table provides examples of N4-substituents and their general impact on the biological activity of piperazine-containing compounds:

| N4-Substituent Type | General Effect on Biological Activity |

| Aryl Groups | Can enhance potency through interactions with aromatic residues in the binding site. |

| Substituted Phenyl Rings | Allows for fine-tuning of electronic and steric properties to optimize target engagement. |

| Heterocyclic Rings | Can introduce additional hydrogen bond donors or acceptors, potentially improving potency and selectivity. |

| Alkyl Groups | Can modulate lipophilicity and fit within smaller binding pockets. |

The diverse range of functionalities that can be introduced at the N4 position makes it a critical handle for optimizing the pharmacological profile of this compound derivatives.

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional shape of a molecule is paramount to its biological activity. For flexible molecules like this compound derivatives, understanding the preferred bioactive conformation is a key aspect of drug design. Conformational analysis helps to elucidate how the molecule orients itself within the binding site of a target protein.

Assessment of Flexible Linkers

While the piperazine ring itself provides a degree of conformational flexibility, the introduction of flexible linkers between the indole and piperazine moieties, or as part of the N4-substituent, can further influence the molecule's ability to adopt an optimal binding pose. The length and composition of these linkers can be critical. A linker that is too short may prevent the molecule from spanning the required distance between key interaction points in the binding site, while a linker that is too long may introduce an entropic penalty upon binding.

The flexibility of linkers can allow the molecule to adapt to the specific topology of the binding pocket. This adaptability can be advantageous, but it can also lead to a loss of potency if the energetic cost of adopting the bioactive conformation is too high. Therefore, a balance between flexibility and pre-organization is often sought.

Impact of Bicyclic and Constrained Piperazine Analogues

To reduce conformational flexibility and lock the molecule into a more defined, potentially bioactive conformation, researchers often employ strategies such as the introduction of bicyclic systems or other conformational constraints. By reducing the number of freely rotatable bonds, the entropic penalty of binding is minimized, which can lead to an increase in binding affinity.

The synthesis of bicyclic piperazine derivatives as conformationally constrained analogs has been explored for various targets. For instance, in the development of cannabinoid CB1 receptor agonists, bicyclic piperazine analogs of indole-3-carboxamides were synthesized. These studies revealed that the biological activity was dependent on the absolute configuration of the chiral center within the bicyclic ring system, highlighting the importance of a precise three-dimensional arrangement of functional groups.

Constraining the piperazine ring can also provide valuable insights into the bioactive conformation of the parent flexible molecule. If a rigid analog shows high activity, it can be inferred that its conformation closely mimics the bioactive conformation of the more flexible parent compound. This information can then be used to design next-generation compounds with improved properties.

Pharmacophore Modeling and Ligand-Based Drug Design Correlations

Pharmacophore modeling is a cornerstone in the rational design of novel ligands based on the indole-piperazine scaffold. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, a general pharmacophore model has been elucidated through various ligand-based studies, particularly for G-protein coupled receptors like serotonin and dopamine (B1211576) receptors.

Key pharmacophoric features consistently identified include:

An Aromatic Core: The indole ring system serves as a crucial hydrophobic and aromatic feature, often participating in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. nih.gov

A Hydrogen Bond Donor: The NH group of the indole ring is a critical hydrogen bond donor, frequently forming a key interaction with specific residues like threonine in the binding site of receptors such as the 5-HT1A receptor. nih.gov

A Positive Ionizable Center: The nitrogen atom of the piperazine ring is typically protonated at physiological pH. This positive charge allows it to form a strong ionic bond or salt bridge with an acidic residue, such as an aspartate, which is a highly conserved interaction in many aminergic receptors. nih.govnih.gov

A Hydrophobic/Substituent Region: The second nitrogen of the piperazine ring serves as an attachment point for various substituents. The nature, size, and electronic properties of these substituents are pivotal in modulating the compound's affinity and selectivity for different targets. This region often explores additional hydrophobic pockets within the binding site.

Ligand-based drug design leverages these pharmacophoric insights. For example, in the development of 5-HT1A receptor agonists, a dynamic pharmacophore model showed the indole head group inserting into a pocket formed by transmembrane helices TM3, TM5, TM6, and TM7, with the protonated piperazine nitrogen forming a salt bridge with a key aspartate residue (D3.32). nih.gov Similarly, for 5-HT6 receptor antagonists, a pharmacophore model identified the indole as a central aromatic core and the piperazine as the positive ionizable group, guiding the design of new ligands. researchgate.net These models serve as powerful predictive tools for designing novel derivatives with enhanced potency and selectivity.

Molecular Targets and Mechanistic Elucidation of 6 Piperazin 1 Yl 1h Indole Derivatives

Receptor Binding and Modulation Mechanisms

Derivatives of the 6-(piperazin-1-yl)-1H-indole framework have demonstrated significant activity as ligands for several G-protein-coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), histamine (B1213489), and cannabinoid receptors. Their mechanism of action often involves high-affinity binding to these receptors, leading to either agonistic (activation) or antagonistic (inhibition) effects.

The structural features of indole (B1671886) and piperazine (B1678402) moieties make them well-suited for interaction with serotonin (5-HT) receptors. Research has shown that modifying the core this compound structure can yield ligands with high affinity and selectivity for different 5-HT receptor subtypes.

One area of investigation has focused on the 5-HT6 receptor, a target primarily expressed in brain regions associated with cognition and memory. nih.gov A derivative, 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole, was designed as a 5-HT6 receptor antagonist. nih.gov The design retains crucial interactions for receptor binding, including a charge-reinforced hydrogen bond between the protonated piperazine nitrogen and the carboxyl group of Asp3.32, a conserved amino acid in monoaminergic receptors. nih.gov

Derivatives have also been developed as potent ligands for the 5-HT1A receptor. For instance, compound 34c , which incorporates a 4-(piperazin-1-yl)-1H-indole moiety, was identified as a potent, full agonist of the 5-HT1A receptor with an EC50 value of 1.4 nmol/L. thieme-connect.com Other research has identified piperazine derivatives with significant affinity for the 5-HT1A receptor, underscoring the scaffold's utility for developing potential antidepressant agents. researchgate.net

Furthermore, certain indole derivatives featuring a piperazine linker have shown high affinity for the serotonin transporter (SERT), a key target for antidepressant medications. mdpi.com Compounds such as 7k and 13c displayed potent SERT inhibition with Ki values in the low nanomolar range. mdpi.com

| Compound | Target | Activity | Potency | Source |

|---|---|---|---|---|

| 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 5-HT6R | Antagonist | - | nih.gov |

| 34c | 5-HT1A | Full Agonist | EC50 = 1.4 nmol/L | thieme-connect.com |

| 7k | SERT | Inhibitor | Ki = 5.63 ± 0.82 nM | mdpi.com |

| 13c | SERT | Inhibitor | Ki = 6.85 ± 0.19 nM | mdpi.com |

The indole-piperazine scaffold is also a privileged structure for targeting dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric conditions. nih.gov Structure-activity relationship (SAR) studies have demonstrated that derivatives can be synthesized with high affinity and, in some cases, significant selectivity for the D3 receptor over the D2 receptor. nih.govacs.org

A series of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues were developed as highly selective D3 receptor agonists. nih.govacs.org The enantiomer (-)-40 was identified as one of the most D3-selective agonists known, with a Ki of 1.84 nM for the D3 receptor and a D2/D3 selectivity ratio of over 580. acs.org Functional assays confirmed its potent agonist activity at the human D3 receptor (EC50 = 0.26 nM) with high selectivity over the D2 receptor. acs.org Another compound, (-)-45 , also showed excellent D3 affinity and selectivity. acs.org In contrast, derivative (-)-19 was found to be a high-affinity, nonselective D2/D3 agonist. acs.org

Other studies have focused on developing multitarget ligands. Compound 34c , in addition to its 5-HT1A activity, also acts as a partial agonist at D2 and D3 receptors. thieme-connect.com Further research into 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamide derivatives identified compounds with nanomolar affinity for the D2 receptor, such as 7n (Ki = 307 nM). mdpi.com

| Compound | Target | Activity | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | D2/D3 Selectivity | Source |

|---|---|---|---|---|---|---|

| (-)-40 | rD3 | Agonist | 1.84 | 0.26 (hD3) | 583.2 | acs.org |

| (-)-40 | rD2 | Agonist | 1072 | 114 (hD2) | - | acs.org |

| (-)-45 | rD3 | Agonist | 1.09 | - | 827.5 | acs.org |

| (-)-19 | rD3 | Agonist | 2.19 | 1.26 (hD3) | 17.8 | nih.govacs.org |

| (-)-19 | rD2 | Agonist | 39 | 2.96 (hD2) | - | nih.govacs.org |

| 34c | D2/D3 | Partial Agonist | - | 3.3 (D2), 10.0 (D3) | - | thieme-connect.com |

| 7n | D2 | Ligand | 307 ± 6 | - | - | mdpi.com |

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. nih.govjwatch.org Derivatives based on an indole-piperazine core have been instrumental in the development of selective H4 receptor antagonists.

The compound 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120) was the first selective H4 receptor antagonist to be described in detail. nih.gov It demonstrates high affinity for the human H4 receptor with a Ki of 4.5 nM and exhibits over 1000-fold selectivity against the H1, H2, and H3 histamine receptor subtypes. nih.gov This compound potently blocks histamine-induced cellular responses in mast cells, such as chemotaxis and calcium influx, providing evidence for the role of the H4 receptor in inflammatory processes. nih.gov The antagonist activity of JNJ 7777120 has been confirmed in various in vivo models of inflammation and pruritus. nih.govnih.gov

| Compound | Target | Activity | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| JNJ 7777120 | Human H4 Receptor | Selective Antagonist | 4.5 nM | nih.gov |

While the outline specifies agonism, the literature on indole-piperazine and related scaffolds predominantly describes antagonism or inverse agonism at the cannabinoid CB1 receptor. nih.govnih.gov The CB1 receptor, a key component of the endocannabinoid system, is widely expressed in the central nervous system and peripheral tissues. nih.gov

Research into synthetic cannabinoids has explored how modifications to an indole core affect CB1 receptor binding. A study on chloroindole analogues of the potent synthetic cannabinoid MDMB-CHMICA revealed that the position of the chloro-substitution on the indole ring significantly impacts binding affinity. mdpi.com While MDMB-CHMICA itself is a potent agonist, this study focused on binding affinity. The 6-chloro and 7-chloro analogues largely retained high binding affinity for the human CB1 receptor, whereas substitutions at the 4- and 5-positions were detrimental. mdpi.com This highlights the sensitivity of the CB1 receptor binding pocket to substitutions on the indole scaffold.

Separately, research efforts to develop peripherally restricted CB1 antagonists have utilized the piperazine moiety as a key structural element. nih.govnih.gov In studies on purine-based antagonists, replacing a piperidine (B6355638) group with a functionalized piperazine led to the discovery of potent hCB1 antagonists with high selectivity over the CB2 receptor, such as compound 65 (Ki = 4 nM). nih.govnih.gov This demonstrates the utility of the piperazine group in designing potent CB1 receptor ligands.

| Compound | Target | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| MDMB-CHMICA | hCB1 | 4.1 ± 1.6 | mdpi.com |

| 2-Cl-MDMB-CHMICA | hCB1 | 5.5 ± 0.7 | mdpi.com |

| 4-Cl-MDMB-CHMICA | hCB1 | 110 ± 10 | mdpi.com |

| 5-Cl-MDMB-CHMICA | hCB1 | 150 ± 20 | mdpi.com |

| 6-Cl-MDMB-CHMICA | hCB1 | 4.8 ± 1.2 | mdpi.com |

| 7-Cl-MDMB-CHMICA | hCB1 | 4.2 ± 0.8 | mdpi.com |

Enzyme Inhibition Profiles and Corresponding Biological Pathways

Beyond receptor modulation, the this compound scaffold has proven to be an effective template for designing potent enzyme inhibitors. These inhibitors can modulate biological pathways by preventing the catalytic activity of specific enzymes involved in cellular regulation.

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin. Its inhibition is a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. researchgate.netresearchgate.net

Novel indole-piperazine derivatives incorporating a hydroxamic acid moiety, which acts as a zinc-binding group (ZBG), have been designed and synthesized as selective HDAC6 inhibitors. nih.govresearchgate.net In enzymatic assays, these compounds exhibited potent, nanomolar inhibitory activity. researchgate.netrawdatalibrary.net The compound N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) was identified as a highly potent HDAC6 inhibitor with an IC50 value of 13.6 nM. nih.govresearchgate.netrawdatalibrary.net In cellular assays, compound 9c was shown to increase the acetylation of α-tubulin in a dose-dependent manner, confirming its mechanism of action as an HDAC6 inhibitor in a biological context. nih.gov This research demonstrates that the indole-piperazine structure can serve as an effective "cap" group that interacts with residues at the rim of the HDAC6 catalytic tunnel, contributing to both potency and selectivity. jst.go.jp

| Compound | Target | Inhibitory Potency (IC50) | Source |

|---|---|---|---|

| 9c | HDAC6 | 13.6 nM | nih.govresearchgate.netrawdatalibrary.net |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. scispace.com There are two primary isoforms, COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, an inducible isoform that is a key mediator of inflammation and pain. scispace.com Selective inhibition of COX-2 is a desirable therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs. depositolegale.it

Derivatives of piperazine-substituted indoles have been investigated for their anti-inflammatory properties, with molecular docking studies suggesting that their mechanism of action may involve the inhibition of COX-2. scispace.com Research into various indole derivatives has demonstrated their potential as selective COX-2 inhibitors. depositolegale.it For instance, certain pyrazole (B372694) derivatives have shown significant selective inhibitory activity on the COX-2 enzyme. unipa.it One study on a series of piperazine substituted indole derivatives found that most of the compounds exhibited higher anti-inflammatory activities than the standard, acetylsalicylic acid. Docking results indicated that the most active compound showed H-bond interactions with key residues of the COX-2 active site, suggesting its anti-inflammatory activity results from COX-2 inhibition. scispace.com

Table 1: In Vitro Cyclooxygenase (COX-2) Inhibitory Activity of Selected Derivatives

| Compound/Drug | COX-2 IC50 (µM) | Reference |

| Pyrazole Derivative 5b | 3.289 ± 0.14 | unipa.it |

| Pyrazole Derivative 4c | 4.597 ± 0.20 | unipa.it |

| Celecoxib (Standard) | 2.164 ± 0.09 | unipa.it |

| Meloxicam (Standard) | 5.409 ± 0.23 | unipa.it |

Mitogen-Activated Protein Kinase (MEK1) Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. MEK1 (also known as MAP2K1) is a dual-specificity protein kinase within this pathway that phosphorylates and activates ERK. The indole scaffold has been identified in various protein kinase inhibitors, including those targeting MEK1/2. unipa.itresearchgate.net

While direct inhibition studies on this compound are limited in the provided context, related structures show promise. Research on indole-substituted piperazine carboxamides has led to the discovery of compounds with potent inhibitory activity against malic enzyme 3 (ME3). Notably, the most effective of these compounds demonstrated a significant synergistic effect when combined with the MEK inhibitor trametinib (B1684009) in pancreatic cancer cell lines. nih.gov This suggests a potential cross-talk between pathways and indicates that the indole-piperazine scaffold could be a valuable component in therapeutic strategies that involve targeting the MEK signaling pathway. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical for nervous system function, where they catalyze the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov

The piperazine moiety is a common feature in various biologically active compounds, and its derivatives have shown potential as cholinesterase inhibitors. researchgate.net Studies on a series of piperazine derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For example, one study found that synthesized piperazine derivatives had half-maximal inhibitory concentrations (IC50) for AChE in the range of 4.59-6.48 µM. researchgate.net In another study, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed as potential AChE inhibitors. Among the synthesized compounds, the derivative with an ortho-chlorine moiety on the benzyl (B1604629) ring exhibited the highest potency. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperazine Derivatives

| Compound | AChE IC50 (µM) | Reference |

| Piperazine Derivatives (Range) | 4.59 - 6.48 | researchgate.net |

| Compound 4a (ortho-chloro derivative) | 0.91 ± 0.045 | researchgate.net |

| Donepezil (Standard) | 0.14 ± 0.03 | researchgate.net |

Methyltransferase Inhibition (e.g., MetK, Dam, CobA, TrmD)

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate. These enzymes play vital roles in various cellular processes. In bacteria, methyltransferases like MetK (a SAM producer), DNA adenosine (B11128) methylase (Dam), Uroporphyrinogen-III methyltransferase (CobA), and tRNA (guanine-N(1)-)-methyltransferase (TrmD) are essential for functions such as DNA replication, B12 biosynthesis, and proper protein synthesis. researchgate.netresearchgate.net Targeting these enzymes presents an opportunity for developing novel antibiotics. researchgate.net

A study employing structure-based and ligand-based virtual screening explored the antimicrobial potential of indole derivatives as inhibitors of these methyltransferases. researchgate.netresearchgate.net From a library of 715 indole derivatives, researchers identified two potential compounds with activity against multiple targets. One of these promising molecules, 3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, incorporates both the indole and piperazine scaffolds, highlighting the potential of this chemical framework to inhibit key bacterial methyltransferases. researchgate.netresearchgate.net

DNA Primase and Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. mdpi.com It is a well-established and attractive target for the development of antibacterial agents. mdpi.com The enzyme consists of two subunits: GyrA, which is responsible for DNA breakage and rejoining, and GyrB, which contains the ATP-binding site. mdpi.com

Compounds containing the piperazine scaffold have been central to the development of DNA gyrase inhibitors. nih.gov For example, coumarin-based compounds, which can incorporate a piperazine linker, are known to inhibit the ATPase activity of the GyrB subunit by competing with ATP. researchgate.netmdpi.com Molecular docking studies of piperazine-based cinnamic acid derivatives bearing coumarin (B35378) moieties have shown that these compounds can bind to the active site of E. coli DNA gyrase subunit B. nih.gov One such derivative demonstrated potent antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 12.5 µg/ml. nih.gov Another study on piperazine hybridized coumarin indolylcyanoenones found that a 4-chlorobenzyl derivative could not only effectively insert into DNA but also bind with DNA gyrase. researchgate.net

Modulation of Cellular Signaling Pathways and Processes

Beyond direct enzyme inhibition, this compound derivatives can exert their effects by modulating complex intracellular signaling networks that govern fundamental cellular activities. Understanding these interactions is key to elucidating their broader pharmacological profile.

PI3K/AKT/mTOR Pathway Modulation in Cellular Proliferation

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth. scispace.comresearchgate.net Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for therapeutic intervention. scispace.com

The PI3K/AKT/mTOR pathway is activated by various growth factors and hormones. scispace.com Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn can phosphorylate a number of downstream targets, including mTOR. scispace.com The mTOR protein is part of two distinct complexes, mTORC1 and mTORC2, which regulate processes like protein synthesis and cell growth.

Research has indicated that m6A RNA modification, a prevalent form of RNA methylation, plays a fundamental role in regulating the function of the PI3K/Akt/mTOR signaling pathway in cancer. Studies have shown that indole derivatives can modulate this pathway, suggesting a mechanism for their anti-proliferative effects. The presence of a morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR inhibitors, and this has served as a template for developing new compounds. researchgate.net While direct evidence for this compound is still emerging, the established role of the indole scaffold in modulating this critical cancer-related pathway underscores its therapeutic potential.

Induction of Regulated Cell Death Mechanisms (e.g., Apoptosis, Autophagy)

Derivatives of this compound and related piperazine-containing structures have been investigated for their ability to induce regulated cell death in pathological cells, primarily in the context of oncology. The primary mechanisms identified involve the induction of apoptosis through both intrinsic and extrinsic pathways, and in some cases, the stimulation of autophagy.

Research has shown that certain novel piperazine derivatives can potently trigger caspase-dependent apoptosis in cancer cells. researchgate.net One such derivative demonstrated efficacy at sub-micromolar concentrations (GI50 = 0.06-0.16 μM) across various cancer cell lines. researchgate.net The mechanism involves the inhibition of multiple oncogenic signaling pathways, including PI3K/AKT and Src family kinases. researchgate.net

Further mechanistic studies on a piperazine containing compound, designated PCC, revealed its capacity to induce both intrinsic and extrinsic apoptotic pathways in human liver cancer cells. researchgate.netscienceopen.com The intrinsic pathway was initiated by a significant decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9. researchgate.net Concurrently, the extrinsic pathway was triggered via the activation of caspase-8. researchgate.net Both pathways converge on the executioner caspase-3/7, leading to programmed cell death. researchgate.net This dual activation suggests a robust pro-apoptotic potential. scienceopen.com

The generation of reactive oxygen species (ROS) is another key mechanism. Studies on β-elemene piperazine derivatives demonstrated that their pro-apoptotic effects in human leukemia cells are associated with the generation of hydrogen peroxide (H₂O₂). nih.gov This increase in ROS contributes to the activation of caspase-8 and a decrease in the mitochondrial membrane potential. nih.gov Similarly, a synthetic oxazine (B8389632) derivative incorporating a piperazine moiety was found to induce both apoptosis and paraptosis in human breast cancer cells through a mechanism dependent on ROS and the JNK pathway. nih.gov

In addition to apoptosis, autophagy has been identified as a cell death mechanism induced by related compounds. Piperine (B192125), an alkaloid containing a piperidine ring (structurally related to piperazine), induces both apoptosis and autophagy in human oral cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.com The induction of autophagy, characterized by the formation of acidic vesicular organelles and increased expression of markers like Beclin-1 and LC3-II, was shown to contribute to the apoptotic outcome. mdpi.com

Table 1: Pro-apoptotic Activity of Select Piperazine Derivatives

| Compound Type | Cell Line | Key Mechanism(s) | Observed Effect | Source(s) |

|---|---|---|---|---|

| Novel Piperazine Derivative | Various Cancer Cells | Inhibition of PI3K/AKT, Src | Caspase-dependent apoptosis | researchgate.net |

| PCC | Human Liver Cancer (SNU-475, SNU-423) | Activation of Caspase-8, -9, -3/7 | Intrinsic & Extrinsic Apoptosis | researchgate.net |

| β-Elemene Piperazine Derivatives | Human Leukemia (HL-60) | ROS Generation, Caspase-8 Activation | Apoptosis | nih.gov |

| Piperine | Human Oral Cancer (HSC-3) | PI3K/Akt/mTOR Inhibition | Apoptosis and Autophagy | mdpi.com |

| Oxazine Piperazine Derivative (BSO-07) | Human Breast Cancer (MDA-MB231, MCF-7) | ROS Generation, JNK Activation | Apoptosis and Paraptosis | nih.gov |

Anti-aggregation Properties Against Pathological Proteins (e.g., Amyloid-beta, Tau)

A significant area of investigation for this compound derivatives is their potential to interfere with the aggregation of pathological proteins central to neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Research has focused on their ability to inhibit the formation of and disaggregate existing amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.gov

A series of novel piperazine-based compounds were developed to target both Aβ and tau pathologies simultaneously. nih.gov In thioflavin T fluorescence assays, these compounds demonstrated a dose-dependent inhibition of the aggregation of both Aβ₁₋₄₂ peptides and AcPHF6, a functional hexapeptide fragment of tau. nih.govdoi.org Notably, complete inhibition of Aβ₁₋₄₂ oligomer formation was observed at a concentration of 10 µM for several lead compounds. doi.org Furthermore, these derivatives were not only able to prevent aggregation but also to disaggregate preformed Aβ₁₋₄₂ aggregates in a dose-dependent manner. doi.org

The structural design of these molecules is crucial for their activity. For instance, the development of indole and 7-azaindole (B17877) derivatives with substituents at the 3-position was shown to be a requirement for obtaining compounds with improved physicochemical properties that could effectively prevent the pathological self-assembly of Aβ. nih.gov Similarly, structure-activity relationship (SAR) studies of piperine derivatives identified specific moieties (pyrrolidine, thiomorpholine, and morpholine) that conferred significant Aβ₄₂ aggregation inhibition, with lead compounds showing 35-48% inhibition at a 10 µM concentration. uwaterloo.ca

Table 2: Inhibition of Pathological Protein Aggregation by Piperazine Derivatives

| Compound ID | Target Protein | Assay | Key Finding | Source(s) |

|---|---|---|---|---|

| D-692 | Amyloid-beta (Aβ₁₋₄₂) | Thioflavin T | Complete inhibition of oligomer formation at 10 µM | doi.org |

| D-697 | Amyloid-beta (Aβ₁₋₄₂) | Thioflavin T | Complete inhibition of oligomer formation at 10 µM | doi.org |

| D-698 | Amyloid-beta (Aβ₁₋₄₂) | Thioflavin T | Complete inhibition of oligomer formation at 10 µM | doi.org |

| D-699 | Amyloid-beta (Aβ₁₋₄₂) | Thioflavin T | Complete inhibition of oligomer formation at 10 µM | doi.org |

| D-697 | Tau (AcPHF6) | Thioflavin T | Significant inhibition of aggregation at 50 µM | doi.org |

| D-698 | Tau (AcPHF6) | Thioflavin T | Complete inhibition of aggregation at 20-50 µM | doi.org |

| Piperine Derivative 4a | Amyloid-beta (Aβ₄₂) | Fluorescence Kinetics | 35-48% inhibition at 10 µM | uwaterloo.ca |

| Piperine Derivative 4b | Amyloid-beta (Aβ₄₂) | Fluorescence Kinetics | 35-48% inhibition at 10 µM | uwaterloo.ca |

| Piperine Derivative 4c | Amyloid-beta (Aβ₄₂) | Fluorescence Kinetics | 35-48% inhibition at 10 µM | uwaterloo.ca |

Interaction with Neurotransmitter Systems Beyond Serotonin and Dopamine

Beyond their well-documented effects on serotonergic and dopaminergic systems, derivatives of this compound and other piperazine-containing molecules exhibit significant interactions with other key neurotransmitter systems, including the cholinergic and GABAergic systems. nih.govnih.gov These interactions are particularly relevant for the treatment of complex neurological disorders where multiple neurotransmitter pathways are dysregulated. frontiersin.orgsemanticscholar.org

Cholinergic System Interaction The cholinergic system is crucial for cognitive function, and its degeneration is a hallmark of Alzheimer's disease. nih.govmdpi.com One major therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov Certain piperazine derivatives have been identified as potent inhibitors of both these enzymes. nih.gov Studies have reported half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range, indicating significant inhibitory potential. nih.gov This activity suggests that such compounds could help restore cholinergic tone in the brain, offering a symptomatic benefit in cognitive disorders. nih.gov

Table 3: Cholinesterase Inhibition by Piperazine Derivatives

| Enzyme | IC₅₀ Range (µM) | Kᵢ Range (µM) | Source(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 | nih.gov |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 | nih.gov |

GABAergic System Interaction The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a critical role in regulating neuronal excitability and anxiety. mdpi.com Research has demonstrated that piperazine derivatives can directly modulate this system by acting as antagonists of the GABAA receptor. nih.gov A study on 12 different piperazine derivatives showed that all compounds could concentration-dependently inhibit the GABA-evoked ion current at the human α1β2γ2 GABAA receptor. nih.gov The potency of this antagonism was structure-dependent, with chlorophenylpiperazines being the most potent. nih.gov For example, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) exhibited an IC₂₀ value of 46μM and achieved approximately 90% inhibition at a 1mM concentration. nih.gov

Furthermore, the anxiolytic-like activity of a novel piperazine derivative, LQFM192, was found to be mediated not only by the serotonergic system but also by the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This dual mechanism highlights the potential for developing compounds with multifaceted actions for treating anxiety and related disorders. nih.govresearchgate.net

Table 4: GABAA Receptor Antagonism by Select Piperazine Derivatives

| Compound | Potency Metric | Value (µM) | Maximum Inhibition | Source(s) |

|---|---|---|---|---|

| 1-(2-chlorophenyl)piperazine (2CPP) | IC₂₀ | 46 | ~90% at 1000 µM | nih.gov |

| 1-(3-methylphenyl)piperazine (3MPP) | IC₂₀ | >46 | Not Specified | nih.gov |

| 1-(4-chlorophenyl)piperazine (4CPP) | IC₂₀ | >46 | Not Specified | nih.gov |

| 1-(4-methylphenyl)piperazine (4MPP) | IC₂₀ | >46 | Not Specified | nih.gov |

| 1-(3-chlorophenyl)piperazine (3CPP/mCPP) | IC₂₀ | >46 | Not Specified | nih.gov |

Preclinical Biological Evaluation of 6 Piperazin 1 Yl 1h Indole Derivatives in Vitro and in Vivo Non Human Models

Antimicrobial Activity Studies

Derivatives of 6-(piperazin-1-yl)-1H-indole have been the subject of extensive investigation for their potential as antimicrobial agents. These studies have revealed promising activity against a variety of pathogenic microorganisms, including mycobacteria and both Gram-positive and Gram-negative bacteria.

Antitubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. The indole (B1671886) nucleus is a key component of various compounds with demonstrated anti-tubercular properties. nih.gov Research has shown that derivatives of this compound exhibit potent inhibitory activity against Mycobacterium tuberculosis.

A series of novel 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives, which incorporate the piperazine (B1678402) moiety, were synthesized and evaluated for their anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Several of these compounds demonstrated significant activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov For instance, certain analogues displayed excellent activity with MIC values as low as 1.56 μg/mL. nih.gov Similarly, novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine also showed potent activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting MIC values of 1.56 μg/mL. nih.govmerckmillipore.com

Furthermore, indole-2-carboxamide derivatives have been identified as a promising class of anti-tubercular agents. rsc.org One particular analogue demonstrated a high level of activity against the drug-sensitive H37Rv strain of M. tuberculosis, with a MIC value of 0.32 μM. rsc.org This compound also showed high selectivity for M. tuberculosis over mammalian cells, indicating a favorable preliminary safety profile. rsc.org The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a likely target for some of these indole-based compounds. rsc.orgjohnshopkins.edu

The following table summarizes the antitubercular activity of selected piperazine-containing derivatives against Mycobacterium tuberculosis.

| Compound Type | Strain | Activity (MIC) | Reference |

| 6-(4-substitutedpiperazin-1-yl)phenanthridine | M. tuberculosis H37Rv | 1.56 μg/mL | nih.gov |

| 6-(piperazin-1-yl)phenanthridine amide/sulphonamide | M. tuberculosis H37Rv | 1.56 μg/mL | nih.gov |

| Indole-2-carboxamide analogue | M. tuberculosis H37Rv | 0.32 μM | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | M. tuberculosis H37Ra | IC50: 1.35-2.18 μM | rsc.org |

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

In addition to their antimycobacterial effects, derivatives incorporating the this compound scaffold have shown a broad spectrum of antibacterial activity. These compounds have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria. nih.govresearchgate.net One such derivative, SMJ-2, was shown to inhibit respiratory metabolism and disrupt membrane potential in these bacteria. nih.govresearchgate.net Piperazine derivatives have demonstrated significant activity against Gram-positive bacteria, particularly staphylococci, as well as some Gram-negative strains. researchgate.net

In a study of novel piperazine derivatives, compounds RL-308, RL-327, and RL-328 showed potent bactericidal activities against both Gram-positive (MRSA, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Citrobacter, Shigella flexineri, Pseudomonas aeruginosa). ijcmas.com Compound RL-308 was particularly effective against Shigella flexineri, with a MIC of 2 μg/mL. ijcmas.com Other studies have also reported the synthesis of piperazine derivatives with activity against E. coli and Bacillus subtilis. researchgate.net

The following table presents the broad-spectrum antibacterial activity of selected piperazine derivatives.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| RL-308 | Shigella flexineri | 2 μg/mL | ijcmas.com |

| RL-308 | Staphylococcus aureus | 4 μg/mL | ijcmas.com |

| RL-308 | MRSA | 16 μg/mL | ijcmas.com |

| RL-328 | Various strains | 128 μg/mL | ijcmas.com |

Anticancer and Cytotoxic Activity in Diverse Cell Lines

The this compound framework is a key feature in a multitude of compounds designed as potential anticancer agents. These derivatives have been evaluated for their cytotoxic effects against a wide range of cancer cell lines, including both solid tumors and hematological malignancies.

Evaluation against Solid Tumor Cell Lines (e.g., Breast Cancer, Lung Cancer, Colon Cancer, Hepatocarcinoma, Melanoma)

Derivatives of this compound have demonstrated significant antiproliferative activity against various solid tumor cell lines. For instance, novel vindoline–piperazine conjugates were synthesized and tested on 60 human tumor cell lines. mdpi.comnih.gov Several of these compounds showed low micromolar growth inhibition (GI50) values against most of the cell lines. mdpi.comnih.gov One conjugate was particularly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM, while another showed high potency against the HOP-92 non-small cell lung cancer cell line with a GI50 of 1.35 μM. mdpi.comnih.gov

Indole-based sulfonylhydrazones have also been investigated as potential anti-breast cancer agents. mdpi.com One such compound exhibited high potency against the MCF-7 breast cancer cell line with an IC50 of 4.0 μM. mdpi.com Another derivative showed strong activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 4.7 μM. mdpi.com Furthermore, tumor-selective silicon phthalocyanines containing a piperazine fragment have been shown to induce cell death in breast cancer cell lines. nih.gov

In the context of lung cancer, which remains a leading cause of cancer-related deaths, indole derivatives are being explored as potential therapeutic agents. encyclopedia.pub Indole-2-carboxamide derivatives have been found to be cytotoxic to various cancer cell lines. nih.gov

With regard to colon cancer, new derivatives of indole have been evaluated for their anticancer effects against the HCT-116 cell line. nih.gov Certain compounds showed potent anticancer activity with IC50 values as low as 7.1 μM. nih.gov

The cytotoxic effects of various compounds have also been assessed against the HepG-2 liver cancer cell line. frontiersin.org

The table below summarizes the cytotoxic activity of selected piperazine-containing indole derivatives against solid tumor cell lines.

| Compound Type | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

| Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 μM (GI50) | mdpi.comnih.gov |

| Vindoline-piperazine conjugate | HOP-92 | Non-Small Cell Lung Cancer | 1.35 μM (GI50) | mdpi.comnih.gov |

| Indole-based sulfonylhydrazone | MCF-7 | Breast Cancer | 4.0 μM (IC50) | mdpi.com |

| Indole-based sulfonylhydrazone | MDA-MB-231 | Breast Cancer | 4.7 μM (IC50) | mdpi.com |

| Indole derivative | HCT-116 | Colon Cancer | 7.1 μM (IC50) | nih.gov |

Activity Against Hematological Malignancies (e.g., Leukemia, Multiple Myeloma)

In addition to solid tumors, derivatives of this compound have been investigated for their activity against hematological malignancies. Iodinin, a phenazine (B1670421) derivative, has shown selective toxicity to acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells. mdpi.com This compound induced cell death in patient-derived leukemia cells and cell lines with features associated with a poor prognosis. mdpi.com The EC50 values for cell death were significantly lower for leukemia cells compared to normal cells, suggesting a degree of selectivity. mdpi.com

Anti-inflammatory Potential

The piperazine scaffold is a component of many molecules with demonstrated anti-inflammatory and analgesic properties. thieme-connect.com Several studies have focused on the synthesis and evaluation of piperazine derivatives for their anti-inflammatory effects. jddtonline.info

Novel piperazine derivatives have been shown to possess noteworthy anti-inflammatory activity. nih.gov In one study, two compounds, PD-1 and PD-2, demonstrated dose-dependent inhibition of nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation. nih.gov At a concentration of 10 μM, these compounds inhibited nitrite production by up to 39.42% and 33.7%, and TNF-α generation by up to 56.97% and 44.73%, respectively. nih.gov

A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has also been investigated for its anti-inflammatory effects. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan in animal models. nih.gov The anti-inflammatory action of LQFM182 was associated with a reduction in cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Furthermore, a series of piperazine-substituted indole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activities. scispace.com The results indicated that most of these compounds had higher anti-inflammatory activities than the standard drug, acetylsalicylic acid (ASA). scispace.com Two compounds were found to be 2- and 4.3-fold more active than ASA. scispace.com

The table below highlights the anti-inflammatory activity of selected piperazine derivatives.

| Compound | Assay | Effect | Reference |

| PD-1 | Nitrite production inhibition | 39.42% at 10 μM | nih.gov |

| PD-1 | TNF-α generation inhibition | 56.97% at 10 μM | nih.gov |

| PD-2 | Nitrite production inhibition | 33.7% at 10 μM | nih.gov |

| PD-2 | TNF-α generation inhibition | 44.73% at 10 μM | nih.gov |

| LQFM182 | Carrageenan-induced paw edema | Reduction of edema | nih.gov |

| LQFM182 | Carrageenan-induced pleurisy | Reduction of pro-inflammatory cytokines | nih.gov |

| Piperazine substituted indole derivative | In vitro anti-inflammatory assay | 2- to 4.3-fold more active than ASA | scispace.com |

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema in Rodents)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds. This model is particularly sensitive to inhibitors of cyclooxygenase. researchgate.net The inflammatory response in this model is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin (B10506), followed by a later phase where prostaglandins, produced by COX enzymes, play a significant role. researchgate.net

Antioxidant Activity Investigations

The ability of this compound derivatives to counteract oxidative stress has been a subject of scientific inquiry. These investigations typically involve assessing the compounds' capacity to scavenge free radicals and inhibit lipid peroxidation.

Free Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion)

The antioxidant activity of a series of piperazine-substituted indole derivatives has been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anion scavenging assays. nih.gov In one study, several compounds were synthesized and tested for their ability to scavenge these radicals. nih.gov

The DPPH radical scavenging activity was notable for two compounds in particular. nih.gov At a concentration of 0.1 mM, compound 2 and compound 11 demonstrated significant scavenging activity, with inhibition percentages of 81.63% and 85.63%, respectively. nih.gov These values were comparable to the standard antioxidant, Vitamin E, which showed 88.6% inhibition under the same conditions. nih.gov

In the superoxide anion scavenging assay, compound 2 again showed strong activity, with a 51% inhibition at a 0.1 mM concentration, which was comparable to the 51% inhibition exhibited by Vitamin E. nih.gov In contrast, compound 11 displayed a lower superoxide anion scavenging activity of 22% at the same concentration. nih.gov Interestingly, most of the other synthesized compounds in this series did not show significant scavenging effects on superoxide anions at the tested concentrations. nih.gov

Table 1: DPPH Free Radical Scavenging Activity of Piperazine Substituted Indole Derivatives

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| 2 | 0.1 | 81.63 |

| 11 | 0.1 | 85.63 |

| Vitamin E (Standard) | 0.1 | 88.6 |

Data sourced from Altuntas-dinlen et al., 2020. nih.gov

Table 2: Superoxide Anion Scavenging Activity of Piperazine Substituted Indole Derivatives

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| 2 | 0.1 | 51 |

| 11 | 0.1 | 22 |

| Vitamin E (Standard) | 0.1 | 51 |

Data sourced from Altuntas-dinlen et al., 2020. nih.gov

Inhibition of Lipid Peroxidation

The protective effect of piperazine-substituted indole derivatives against lipid peroxidation (LP) has also been investigated. nih.gov Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. In the same study mentioned previously, the ability of these compounds to inhibit LP was assessed and compared with Vitamin E. nih.gov

Compound 11 was found to have a more potent inhibitory effect on lipid peroxidation than the standard, Vitamin E. nih.gov At a concentration of 0.1 mM, compound 11 inhibited lipid peroxidation by 79%, whereas Vitamin E showed a 51% inhibition. nih.gov Compound 2 also demonstrated a comparable level of inhibition to Vitamin E, with a 46% reduction in lipid peroxidation at the same concentration. nih.gov Most other compounds in the series did not exhibit any significant inhibitory effects on lipid peroxidation at the concentrations tested. nih.gov

Table 3: Inhibition of Lipid Peroxidation by Piperazine Substituted Indole Derivatives

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| 2 | 0.1 | 46 |

| 11 | 0.1 | 79 |

| Vitamin E (Standard) | 0.1 | 51 |

Data sourced from Altuntas-dinlen et al., 2020. nih.gov

Neurobiological Activity and Neuroprotection Studies

The indole nucleus is a common feature in many neuroactive compounds, and its derivatives are often explored for their potential to protect nerve cells from damage.

Neuroprotective Effects Against Oxidative Stress

Oxidative stress is a significant contributor to the pathology of various neurodegenerative diseases. Consequently, compounds with the ability to mitigate oxidative damage in neuronal cells are of great interest. The indole scaffold is recognized for its potential to protect the nervous system against oxidative stress. nih.gov